1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;hydrochloride
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Overview
Description
1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;hydrochloride is a compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other pyrazole derivatives, potentially influencing the activity of these targets and leading to downstream effects .
Biochemical Pathways
Based on the known actions of similar compounds, it may influence a variety of pathways, potentially leading to a range of downstream effects .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and overall effectiveness .
Result of Action
Based on the known actions of similar compounds, it may have a variety of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and influencing the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. The compound may alter the activity of key enzymes, leading to changes in the production and utilization of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. This distribution is crucial for the compound’s effectiveness in modulating cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interactions with specific biomolecules and its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;hydrochloride typically involves the reaction of 1-methylpyrazole with formaldehyde and another pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms with altered properties.
Substitution: It can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It is explored for its potential use in the development of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazol-4-amine
- 3-(4-Methylphenyl)-1H-pyrazole
- Hydrazine-coupled pyrazole derivatives
Uniqueness
1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both pyrazole rings. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5.ClH/c1-12-5-7(9)8(11-12)6-13-4-2-3-10-13;/h2-5H,6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWZCFKAXAOVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN2C=CC=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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